5-Amino-2-bromopyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry

Pyrimidine is a six-membered heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3. scispace.com This structure is a fundamental component of all living cells as a constituent of nucleic acids (cytosine, thymine, and uracil). scispace.com The pyrimidine core is a prevalent scaffold in a vast number of natural and synthetic compounds that exhibit a wide range of biological activities. nih.gov

The therapeutic applications of pyrimidine derivatives are extensive and include:

Anticancer agents : Pyrimidine analogs like 5-fluorouracil (B62378) are used in cancer chemotherapy. gsconlinepress.com

Antiviral compounds : Derivatives are developed as non-nucleoside reverse transcriptase inhibitors for HIV treatment. gsconlinepress.com

Antibacterial and Antifungal drugs : Sulfadiazine and other sulfa drugs containing the pyrimidine ring are used to treat bacterial infections. jetir.org Flucytosine is a fluorinated pyrimidine used against systemic fungal infections. jetir.org

Anti-inflammatory drugs : Certain pyrimidine-based compounds have shown notable anti-inflammatory properties. mdpi.com

Cardiovascular and CNS agents : The pyrimidine scaffold is also found in drugs targeting cardiovascular diseases and central nervous system disorders. ignited.inmdpi.com

The versatility of the pyrimidine ring, its ability to interact with various biological targets, and its synthetic accessibility make it a privileged structure in medicinal chemistry and drug discovery. nih.govmdpi.com The continuous exploration of pyrimidine derivatives aims to develop novel therapeutic agents, particularly in response to growing drug resistance. nih.gov

Strategic Importance of Halogenated Aminopyrimidines in Synthetic Design

Halogenated aminopyrimidines are a class of pyrimidine derivatives where the ring is substituted with one or more halogen atoms and at least one amino group. These functional groups are strategically important in synthetic organic chemistry for several reasons.

The presence of a halogen atom, such as bromine in 5-amino-2-bromopyrimidine, provides a reactive site for various cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. google.com This capability is crucial for building more complex molecular architectures from a simpler pyrimidine core. For instance, the bromine atom can be substituted with different nucleophiles, such as amines or thiols, or participate in reactions like the Suzuki or Heck couplings.

The amino group on the pyrimidine ring also plays a significant role. It can act as a directing group, influencing the position of subsequent chemical modifications on the ring. Furthermore, the amino group itself can be a site for further functionalization, such as acylation or the formation of Schiff bases. In many biologically active compounds, the 2-aminopyrimidine (B69317) moiety is critical for binding to target proteins, often forming key hydrogen bonds with amino acid residues in the active site of enzymes like kinases. nih.gov

The combination of a halogen atom and an amino group on the pyrimidine scaffold provides chemists with a versatile tool for creating diverse libraries of compounds. This diversity is essential in drug discovery for optimizing the potency, selectivity, and pharmacokinetic properties of new drug candidates. The ability to systematically modify different parts of the molecule allows for detailed structure-activity relationship (SAR) studies. rsc.org For example, 2-amino-5-bromopyrimidine (B17363) is a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors used in cancer therapy. google.compatsnap.com The synthesis of such complex molecules is often facilitated by the predictable reactivity of the halogenated aminopyrimidine starting material. google.com

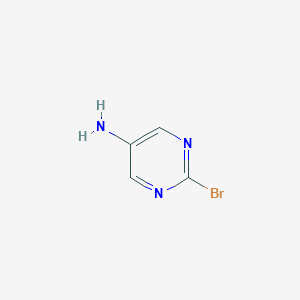

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromopyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-4-7-1-3(6)2-8-4/h1-2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXWPEMYVHUOPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480850 | |

| Record name | 5-Amino-2-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56621-91-1 | |

| Record name | 2-Bromo-5-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56621-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Amino 2 Bromopyrimidine and Its Derivatives

Direct Halogenation and Amination Strategies for Pyrimidine (B1678525) Functionalization

The direct introduction of halogen and amino groups onto the pyrimidine ring represents a fundamental approach to synthesizing key intermediates like 5-Amino-2-bromopyrimidine. These methods are often valued for their atom economy and straightforward execution.

Direct bromination of 2-aminopyrimidine (B69317) is a common method for synthesizing 2-amino-5-bromopyrimidine (B17363). chemicalbook.comacs.org This reaction can be carried out using brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724). chemicalbook.com For instance, dissolving 2-aminopyrimidine in acetonitrile and adding N-bromosuccinimide under ice-cooling, followed by stirring in the dark at room temperature, can yield the desired product in high yield. chemicalbook.com Another approach involves the use of bromine in an aqueous medium, though careful temperature control is crucial to prevent the formation of byproducts. acs.org The use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) in aprotic solvents has also been reported for the efficient bromination of pyrimidine nucleosides at the C-5 position. fiu.eduresearchgate.net

The process for brominating pyrimidine to yield 5-bromopyrimidine (B23866) can also be adapted for commercial use by adding bromine over time to a heated mixture of pyrimidine, in the form of its hydrogen halide salt, and an aromatic organic solvent that is substantially inert to the action of bromine under the reaction conditions. google.com

While direct amination of a pre-halogenated pyrimidine is less commonly employed for the synthesis of the parent this compound, it is a critical strategy for introducing diverse amino functionalities at various positions on the pyrimidine ring in its derivatives. The reactivity of halogens on the pyrimidine ring is position-dependent, influencing the conditions required for nucleophilic aromatic substitution (SNAr) reactions.

Table 1: Direct Halogenation and Amination Strategies

| Reaction Type | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| Direct Bromination | 2-aminopyrimidine, N-bromosuccinimide (NBS), acetonitrile, ice-cooling to room temperature | High yield, straightforward procedure | chemicalbook.com |

| Direct Bromination | 2-aminopyrimidine, Bromine, aqueous medium, ~20°C | Requires careful temperature control | acs.org |

| Direct Bromination of Nucleosides | 1,3-dibromo-5,5-dimethylhydantoin, aprotic solvents | Efficient for C-5 bromination of pyrimidine nucleosides | fiu.eduresearchgate.net |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly powerful for the functionalization of heterocyclic compounds like this compound. Palladium and copper-based catalytic systems are prominently used for forming carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organic halide. musechem.comtcichemicals.com This reaction is instrumental in synthesizing biaryl compounds and other complex molecules. tcichemicals.com In the context of this compound, the bromine atom at the 2-position serves as an excellent handle for Suzuki-Miyaura coupling.

The reaction typically involves a palladium catalyst, a base, and a suitable solvent. musechem.com The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency and scope. Computational studies on the Suzuki-Miyaura reaction between 5-bromopyrimidine and furan-3-boronic acid have provided insights into the energetics of the reaction, indicating that the C-Br bond is highly susceptible to the initial oxidative addition step in the catalytic cycle. illinois.edu The development of dendrimer-stabilized palladium nanoparticles has shown extremely high catalytic activity in Suzuki-Miyaura reactions. nih.gov

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

| Substrates | Catalyst System | Key Features | Reference |

|---|---|---|---|

| 5-Bromopyrimidine and various aryl/heteroaryl boronic acids | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), base (e.g., K₂CO₃, Cs₂CO₃), ligand (optional) | Versatile for C-C bond formation, broad substrate scope | musechem.comtcichemicals.com |

| 5-Bromopyrimidine and furan-3-boronic acid | Theoretical study using WebMO | C-Br bond is susceptible to oxidative addition | illinois.edu |

Copper-Catalyzed Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org While palladium is the most common catalyst, copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Ullmann-type reactions, provides a valuable and often more economical alternative. nih.gov These reactions are crucial for synthesizing a wide array of N-aryl and N-heteroaryl compounds.

For this compound, the bromine at the 2-position can be readily displaced by various amines using a suitable catalyst system. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing an expedient route to secondary and tertiary aminopyridines. nih.govscispace.com Copper-catalyzed amination at the C-5 position of 2-amino/2-hydroxy-5-halopyridines has been achieved with excellent yields using a 1,2-diol ligand. rsc.orgrsc.orgresearchgate.net This methodology can be extended to 2-bromo-5-iodopyridine (B107189), where selective amination occurs at the more reactive C-I bond. rsc.org Recent advances in copper catalysis have focused on the development of greener and more convenient methods for C-N bond formation. nih.gov

Table 3: Copper-Catalyzed C-N Bond Formation

| Substrates | Catalyst System | Key Features | Reference |

|---|---|---|---|

| 2-Amino/2-hydroxy-5-halopyridine and various amines | CuI, 1,2-diol ligand, base | Excellent yields for amination at the C-5 position | rsc.orgrsc.orgresearchgate.net |

| 2-Bromo-5-iodopyridine and amines | CuI, 1,2-diol ligand, base | Selective amination at the C-5 position | rsc.org |

| Aryl/heteroaryl halides and amines | Copper catalyst | Economical alternative to palladium catalysis | nih.gov |

Polycoupling Reactions for Polyaminopyrimidine Synthesis

The synthesis of polyaminopyrimidines often involves sequential cross-coupling reactions. For instance, a di- or tri-halogenated pyrimidine can be selectively functionalized by carefully controlling the reaction conditions and the choice of catalyst. A practical Buchwald-Hartwig amination method for 2-bromopyridines with volatile amines has been developed in sealed tubes, which can be applied to the synthesis of polyaminopyrimidines by using diamines as coupling partners. nih.gov

Multi-component Reactions and Cyclization Protocols

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net These reactions are attractive for their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. nih.govacs.orgfigshare.com

A novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. nih.govacs.orgfigshare.com This reaction proceeds through a sequence of condensation and dehydrogenation steps to form C-C and C-N bonds. nih.govacs.org While this method builds the pyrimidine core itself, similar principles can be applied to develop MCRs that incorporate a pre-functionalized pyrimidine like this compound to build more complex fused heterocyclic systems.

Cyclization protocols are also essential for constructing bicyclic and polycyclic systems containing the pyrimidine ring. For example, the copper-catalyzed amination of 2-bromo-5-iodopyridine can be a key step in the synthesis of privileged scaffolds like imidazopyridines and pyridopyrimidines. rsc.org

Table 4: Multi-component and Cyclization Reactions

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Multicomponent Pyrimidine Synthesis | Amidines, Alcohols | Iridium-pincer complex | Highly substituted pyrimidines | nih.govacs.orgfigshare.com |

| Cyclization via C-N Coupling | Dihalopyridines, Amines | Copper catalyst | Imidazopyridines, Pyridopyrimidines | rsc.org |

Enantioselective and Diastereoselective Synthesis of this compound Derivatives

The synthesis of chiral molecules is of paramount importance in drug discovery and development, as the biological activity of a compound is often dependent on its stereochemistry. While the parent this compound is achiral, its derivatization can introduce chiral centers. Enantioselective and diastereoselective synthetic methods are employed to control the stereochemical outcome of these reactions.

Currently, there is limited specific literature on the enantioselective and diastereoselective synthesis of derivatives directly from this compound. However, general principles of asymmetric synthesis can be applied. For example, the introduction of a chiral auxiliary to the amino group could direct the stereoselective addition of a nucleophile to a prochiral center introduced elsewhere on the molecule. Alternatively, the use of chiral catalysts in cross-coupling or other functionalization reactions could induce enantioselectivity.

For instance, biocatalytic dynamic kinetic resolution using enzymes like aromatic amino acid aminotransferases can be employed for the diastereoselective synthesis of β-branched α-amino acids, a strategy that could potentially be adapted for the synthesis of chiral amino-pyrimidine derivatives. chemrxiv.org

Further research in this area is needed to develop specific and efficient methods for the enantioselective and diastereoselective synthesis of this compound derivatives, which would be highly valuable for the synthesis of novel chiral bioactive molecules.

Elucidation of Reactivity Profiles and Reaction Mechanisms of 5 Amino 2 Bromopyrimidine

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halopyrimidines. In the case of 5-Amino-2-bromopyrimidine, the bromine atom at the 2-position is susceptible to displacement by a variety of nucleophiles. This reactivity is significantly influenced by the electronic properties of the pyrimidine (B1678525) ring, which is inherently electron-deficient.

The general mechanism for SNAr in this context proceeds via a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms. In the subsequent step, the leaving group, the bromide ion, is expelled, restoring the aromaticity of the ring and yielding the substituted product.

| Nucleophile | Reaction Conditions | Product |

|---|---|---|

| Ammonia | Heat, Pressure | 2,5-Diaminopyrimidine (B1361531) |

| Primary/Secondary Amines | Heat, Solvent (e.g., ethanol) | N-Substituted-5-aminopyrimidin-2-amine |

| Alkoxides | Base, Alcohol | 5-Amino-2-alkoxypyrimidine |

Electrophilic Aromatic Substitution Reactivity at the Pyrimidine Ring

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally more challenging compared to benzene (B151609) and other electron-rich aromatic systems. The presence of two ring nitrogen atoms significantly deactivates the ring towards electrophilic attack by withdrawing electron density. However, the presence of activating groups, such as the amino group in this compound, can facilitate such reactions.

The amino group at the C5 position is a strong activating group and directs incoming electrophiles primarily to the ortho and para positions. In the context of the pyrimidine ring, this corresponds to the C4 and C6 positions. The bromine at the C2 position is a deactivating group but also directs to the ortho and para positions. The interplay between these two substituents determines the regioselectivity of the reaction.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. For this compound, direct halogenation, for instance, would be expected to occur at the C4 or C6 position, influenced by the directing effect of the amino group. The reaction conditions for EAS on such a deactivated ring system often need to be harsher than those used for more reactive aromatic compounds.

Mechanisms of Directed Ortho-Metalation and Related Transformations

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

In this compound, the amino group can potentially act as a directing group. However, the acidic proton of the primary amine can also be abstracted by the strong base, which would deactivate the directing ability. Therefore, protection of the amino group, for example, as a pivaloyl or a carbamate, is often necessary to facilitate directed ortho-metalation. The protected amino group can then effectively direct the metalation to the adjacent C4 or C6 position.

Alternatively, the bromine atom itself can act as a directing group, albeit a weaker one. The mechanism involves the coordination of the organolithium reagent to the heteroatom of the directing group, which positions the base for deprotonation at the adjacent ortho position. The resulting lithiated species can then undergo substitution with an electrophile. For instance, a regioselective lithiation-substitution protocol has been used to synthesize 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. nih.gov

Role of Bromine and Amino Functionalities in Reaction Selectivity

The selectivity of reactions involving this compound is a direct consequence of the electronic and steric effects of the bromine and amino functionalities.

Amino Group: The amino group at the C5 position is a strong electron-donating group through resonance. This increases the electron density of the pyrimidine ring, particularly at the C4 and C6 positions, making them more susceptible to electrophilic attack. In nucleophilic aromatic substitution, while the amino group is activating, its position relative to the leaving group is crucial. In this case, being at C5, its electronic influence on the C2 position is less direct than if it were at an ortho or para position (C4 or C6).

Bromine Atom: The bromine atom at the C2 position is an electron-withdrawing group through its inductive effect, which further enhances the electron deficiency of the pyrimidine ring and facilitates nucleophilic attack at the C2 carbon. As a leaving group, bromide is readily displaced in SNAr reactions. In electrophilic aromatic substitution, bromine is a deactivating group but directs incoming electrophiles to the ortho and para positions (C3 and C5, respectively, relative to the bromine).

Comparative Reactivity Studies with Isomeric Bromopyrimidines

The position of substituents on the pyrimidine ring has a profound impact on its reactivity. Comparing this compound with its isomers provides valuable insights into these structure-reactivity relationships.

A pertinent comparison can be made with 2-Amino-4-bromopyridine, a related heterocyclic compound. In nucleophilic aromatic substitution reactions, the positions activated for attack are those ortho and para to the ring nitrogen. In pyridine (B92270), these are the 2-, 4-, and 6-positions. Therefore, a bromine atom at the 4-position is more readily displaced by a nucleophile than a bromine at the 5-position. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen when the attack occurs at the 2- or 4-position, providing greater stabilization. researchgate.net

Extrapolating this to the pyrimidine system, which has two ring nitrogens, we can infer that the reactivity of bromopyrimidines towards nucleophiles is highly dependent on the bromine's position relative to the nitrogen atoms. A bromine atom at the 2- or 4- (or 6-) position of the pyrimidine ring is generally more reactive towards nucleophilic displacement than a bromine at the 5-position. Therefore, 2-amino-5-bromopyrimidine (B17363) would be expected to be less reactive in nucleophilic aromatic substitution compared to an isomer like 4-amino-2-bromopyrimidine (B1521719) or 2-amino-4-bromopyrimidine, where the bromine is at a more activated position.

| Compound | Position of Bromine | Reactivity in SNAr | Reasoning |

|---|---|---|---|

| This compound | 2 | Reactive | Bromine is at an electron-deficient carbon adjacent to a ring nitrogen. |

| Isomeric 4-Amino-5-bromopyrimidine | 5 | Less Reactive | Bromine is not at a position directly activated by the ring nitrogens for nucleophilic attack. |

| Isomeric 2-Amino-4-bromopyrimidine | 4 | More Reactive | Bromine is at a position activated by both ring nitrogens for nucleophilic attack. |

Computational and Advanced Analytical Characterization of 5 Amino 2 Bromopyrimidine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecular systems. For 5-Amino-2-bromopyrimidine and its analogs, DFT calculations provide deep insights into its fundamental characteristics, complementing and guiding experimental findings.

Table 1: Selected Optimized Geometric Parameters for a Related Compound (Lemonol) This table illustrates typical data obtained from DFT geometry optimization. Data for this compound may vary.

| Parameter | Bond/Angle | DFT Calculated Value | Experimental Value |

|---|---|---|---|

| Bond Length | O₁–C₁₁ | 1.428 Å | 1.439 Å |

| Bond Length | C₄–C₈ | 1.342 Å | 1.325 Å |

| Bond Length | O₁–H₂₉ | 0.962 Å | 0.840 Å |

| Bond Angle | O₁–C₁₁–C₈ | 113.9° | 107.9° |

| Bond Angle | C–O–H | 107.94° | 109.5° |

Source: Adapted from spectroscopic and topological insights on Lemonol. acs.org

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. taylorandfrancis.comyoutube.com

The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilicity, whereas the LUMO energy relates to the electron affinity and electrophilicity. taylorandfrancis.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. researchgate.net

In studies of 5-bromopyrimidine (B23866), the HOMO-1 orbital has been identified as the n-(b₂) natural transition orbital, while the LUMO corresponds to the π* orbitals. mdpi.com For related compounds like 2-acetylamino-5-bromo-6-methylpyridine, FMO analysis has been used to investigate molecular reactivity and stability. nih.gov

Table 2: Frontier Molecular Orbital Energies for a Related System This table provides an example of FMO data. Values for this compound may differ.

| Parameter | Energy (eV) |

|---|---|

| E (HOMO) | -6.89 |

| E (LUMO) | -1.25 |

| Energy Gap (ΔE) | 5.64 |

Source: Adapted from studies on 2-acetylamino-5-bromo-6-methylpyridine. researchgate.net

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the distinct vibrational modes of a compound. DFT calculations are highly effective in predicting these vibrational frequencies. By performing a frequency analysis on the optimized molecular geometry, a theoretical vibrational spectrum can be generated.

For closely related molecules such as 2-amino-5-bromopyridine (B118841) and 2-acetylamino-5-bromo-6-methylpyridine, detailed vibrational analyses have been conducted. nih.govnih.gov In these studies, the calculated frequencies are compared with experimental FTIR and Raman spectra. researchgate.netnih.gov A scaling factor is often applied to the computed frequencies to correct for anharmonicity and limitations of the theoretical method, leading to a strong correlation between theoretical and experimental data. researchgate.net This correlation allows for a precise assignment of observed spectral bands to specific vibrational modes, such as C-H stretching, N-H stretching, C=O stretching, and pyridine (B92270) ring vibrations. nih.gov

Table 3: Example of Vibrational Frequency Assignment for a Related Pyridine Derivative This table illustrates the correlation between calculated and observed vibrational frequencies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3420 | NH Stretching |

| ν(C-H) | 3100 | 3085 | Aromatic CH Stretching |

| ν(C=O) | 1680 | 1695 | Carbonyl Stretching |

| β(C-C) | 1580 | 1575 | Ring C-C Bending |

Source: Data conceptualized from vibrational studies of pyridine derivatives. nih.govresearchgate.net

DFT calculations can also be used to predict various thermodynamic properties of molecules at a given temperature. These parameters, including standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (TΔS°), are crucial for understanding the stability of a compound and the spontaneity of its reactions. mdpi.com For instance, the thermodynamic parameters for complex formation between pyrimidine (B1678525) nucleic bases and amino acids have been studied to understand their interactions. mdpi.com The calculations provide insights into reaction mechanisms and energetics, which are vital for synthetic chemistry applications. mdpi.com While specific thermodynamic data for this compound is not detailed in the provided context, the general methodology allows for the computation of these essential properties, aiding in the prediction of its behavior in chemical processes.

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structure of this compound and related compounds is established through a combination of advanced spectroscopic methods. nih.gov These techniques provide complementary information to confirm the molecular framework, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of a molecule. researchgate.net Chemical shifts, coupling constants, and signal integrations reveal the connectivity and chemical environment of each atom.

UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the molecule. Experimental UV-Vis spectra, often recorded in various solvents, can be compared with theoretical spectra simulated using Time-Dependent DFT (TD-DFT) to analyze the electronic absorption properties and the orbitals involved in the transitions. mdpi.comresearchgate.net

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation patterns, further confirming its elemental composition and structure.

The integration of these experimental techniques with computational predictions provides a robust and comprehensive approach to structural elucidation. nih.gov

Crystal Structure Analysis and Intermolecular Interactions

The arrangement of molecules in the solid state is determined by X-ray crystallography, which provides precise coordinates of each atom in the crystal lattice. This data is the foundation for analyzing intermolecular interactions that govern the crystal packing, such as hydrogen bonds and van der Waals forces. mdpi.com

For a co-crystal of a related compound, 2-amino-5-bromopyridinium hydrogen succinate (B1194679), the pyridine nitrogen atom is protonated, and the structure is stabilized by N—H⋯O hydrogen bonds between the cation and the succinate anion, forming a distinct R₂²(8) ring motif. nih.gov The crystal packing is further reinforced by O—H⋯O and weak C—H⋯O hydrogen bonds, creating a three-dimensional network. nih.gov

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com By mapping properties like normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact are highlighted. Red spots on the d_norm map indicate contacts shorter than the sum of van der Waals radii, typically corresponding to hydrogen bonds.

In a study of ethyl 5-amino-2-bromoisonicotinate, a molecule with a similar substitution pattern, Hirshfeld surface analysis was used to quantify the various intermolecular contacts. nih.gov The analysis generated two-dimensional fingerprint plots, which provide a summary of all interactions. The major contributions to the crystal packing were found to be from H⋯H, Br⋯H, O⋯H, C⋯H, and N⋯H contacts. nih.gov This type of analysis provides a detailed picture of the forces that stabilize the crystal structure.

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Bromo-Amino Pyridine Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 33.2% |

| Br···H/H···Br | 20.9% |

| O···H/H···O | 11.2% |

| C···H/H···C | 11.1% |

| N···H/H···N | 10.0% |

Source: Data from the crystal structure analysis of ethyl 5-amino-2-bromoisonicotinate. nih.gov

Strategic Applications of 5 Amino 2 Bromopyrimidine in Organic Synthesis

Building Block for Complex Heterocyclic Architecturesresearchgate.net

The dual functionality of 5-amino-2-bromopyrimidine makes it an important precursor for synthesizing complex heterocyclic structures. The amino group can act as a nucleophile or a directing group, while the bromine atom provides a site for substitution or metal-catalyzed cross-coupling reactions, facilitating the annulation of additional rings onto the pyrimidine (B1678525) core.

Synthesis of Fused Pyrimidine Systemsresearchgate.netresearchgate.netcsuohio.edu

This compound is a valuable precursor for creating fused pyrimidine systems, which are core structures in many biologically active compounds. The amino group can participate in cyclization reactions with suitable bifunctional reagents to form a new ring fused to the pyrimidine nucleus. For instance, 2-aminoazines, including aminopyrimidines, can react with α-halo carbonyl compounds or 1,3-dicarbonyl compounds to yield fused imidazole (B134444) and pyrimidinone heterocycles. researchgate.net This approach provides a direct pathway to scaffolds like imidazo[1,2-a]pyrimidines.

Another application involves its use as an organic ligand in the formation of metal-organic frameworks (MOFs). The combination of 2-amino-5-bromo-pyrimidine with copper(II) ions and bromide results in a zeolite-like metal-organic framework (ZMOF). researchgate.net In this structure, the pyrimidine derivative acts as a linker, coordinating to the metal centers through its nitrogen atoms to build a porous, crystalline network. researchgate.net

Table 1: Examples of Fused Systems Derived from Aminopyrimidines This table is representative of reactions involving 2-aminoazines, a class to which this compound belongs.

| Reactant with 2-Aminoazine | Resulting Fused System | Reaction Type | Reference |

|---|---|---|---|

| α-Halo Carbonyl Compounds | Fused Imidazoles (e.g., Imidazo[1,2-a]pyrimidine) | Condensation/Cyclization | researchgate.net |

| 1,3-Dicarbonyl Compounds | Fused Pyrimidinones | Condensation/Cyclization | researchgate.net |

| Copper(II) and Bromide Ions | Zeolite-Like Metal-Organic Framework (ZMOF) | Coordination Chemistry | researchgate.net |

Construction of Polycyclic Azaarenesnih.gov

The strategic placement of the amino and bromo groups on the pyrimidine ring enables the construction of larger polycyclic azaarenes through sequential reactions. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which can introduce aryl or heteroaryl substituents. Subsequent manipulation of the amino group or other positions on the ring can then lead to further cyclizations, building up complex, multi-ring aromatic systems. These polycyclic structures are of significant interest in materials science and medicinal chemistry.

Precursor in Boronic Acid Synthesis and Subsequent Coupling Reactionssigmaaldrich.com

One of the most powerful applications of this compound is its conversion into (2-aminopyrimidin-5-yl)boronic acid or its corresponding boronate esters. researchgate.net This transformation unlocks its potential as a versatile coupling partner in Suzuki-Miyaura reactions, a cornerstone of modern C-C bond formation. nih.govmdpi.com

The synthesis of the boronic acid from 2-amino-5-bromopyrimidine (B17363) can be achieved in a two-step, one-pot process. researchgate.net This involves an initial in situ protection of the reactive amino group, for example, through bis-silylation using a reagent like trimethylsilyl (B98337) chloride (TMSCl). This is followed by a metal-halogen exchange, typically using an organolithium reagent such as n-butyllithium (n-BuLi), and subsequent trapping of the resulting lithiated intermediate with a borate (B1201080) ester like triisopropyl borate (B(Oi-Pr)3). researchgate.net An acidic workup then yields the desired (2-aminopyrimidin-5-yl)boronic acid. This method has been shown to be practical and cost-effective, providing the target compound in high yield and purity. researchgate.net

Once synthesized, (2-aminopyrimidin-5-yl)boronic acid serves as a key building block in Suzuki-Miyaura cross-coupling reactions. researchgate.netchemimpex.com It can be coupled with a wide range of aryl and heteroaryl halides to synthesize highly functionalized biaryl and hetero-biaryl structures. researchgate.net These products are valuable intermediates in drug discovery, particularly for developing kinase inhibitors used in cancer therapy. chemimpex.com The reactivity of aminopyrimidine boronic acids has been evaluated in couplings with various heteroaryl halides, leading to the synthesis of complex 5-heteroarylpyrimidine derivatives in useful yields. researchgate.net

Table 2: Synthesis and Application of (2-Aminopyrimidin-5-yl)boronic Acid

| Process | Key Reagents | Product | Subsequent Application | Reference |

|---|---|---|---|---|

| Boronic Acid Synthesis | 1. TMSCl (protection) 2. n-BuLi (metal-halogen exchange) 3. B(Oi-Pr)3 (boration) | (2-Aminopyrimidin-5-yl)boronic acid | Suzuki-Miyaura Coupling Partner | researchgate.net |

| Cross-Coupling Reaction | Heteroaryl Halides, Palladium Catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4) | 5-Heteroarylpyrimidine derivatives | Intermediates for pharmaceuticals | researchgate.netmdpi.com |

Development of Catalytic Ligands Derived from this compound

The inherent structural features of this compound make it an attractive scaffold for designing novel ligands for catalysis. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group provide multiple coordination sites for metal ions. ias.ac.in These sites can be chemically modified to tune the steric and electronic properties of the resulting ligand, thereby influencing the activity and selectivity of the metal complex catalyst.

Derivatives of aminopyrimidines can be used to synthesize Schiff base ligands. For example, the condensation reaction between an aminopyrimidine and an aldehyde, such as 2-hydroxy-1-naphthaldehyde, yields a Schiff base that can coordinate with transition metals like Cu(II) and Ni(II). biomedres.us Similarly, metal complexes have been synthesized by reacting 5-amino-2-cyanopyridine with various metal salts, resulting in ligands that coordinate through pyridine (B92270) and imino nitrogen atoms. ias.ac.in These complexes have demonstrated catalytic activity in reactions such as the Henry reaction. ias.ac.in

The general strategy involves modifying the amino group or substituting the bromo group to introduce additional donor atoms (e.g., phosphorus, oxygen, or sulfur), creating multidentate ligands. These ligands can then be complexed with transition metals such as palladium, copper, cobalt, or nickel to generate catalysts for a range of organic transformations, including cross-coupling reactions, aminations, and asymmetric synthesis. csuohio.eduias.ac.innih.gov

Impact of 5 Amino 2 Bromopyrimidine in Medicinal and Biological Chemistry Research

Scaffold for Novel Pharmaceutical Agents

The inherent reactivity of the bromine atom and the nucleophilicity of the amino group on the pyrimidine (B1678525) ring make 5-Amino-2-bromopyrimidine a foundational building block for creating diverse libraries of compounds with potential therapeutic applications. The pyrimidine core itself is a well-established pharmacophore present in numerous biologically active molecules, further enhancing the potential of its derivatives.

Antiviral and Anticancer Agent Development

This compound is a key intermediate in the synthesis of various compounds with potential antiviral and anticancer properties. nih.gov The pyrimidine scaffold is a fundamental component of nucleobases, making its derivatives prime candidates for interfering with viral replication and cancer cell proliferation. For instance, derivatives of 2-amino-5-bromopyrimidine (B17363) have been investigated as potential antiviral agents. sigmaaldrich.com

In the realm of anticancer research, pyrimidine analogs have shown promise. For example, a series of 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds, which could be conceptually derived from this compound, have been synthesized and evaluated for their antiproliferative activity against human colorectal carcinoma (HCT116) cancer cell lines. nih.gov Certain compounds within this series displayed potent anticancer activity. nih.gov

| Compound Category | Target | Research Finding |

| 2-Amino-5-bromopyrimidine derivatives | Viral replication | Investigated as potential antiviral agents. sigmaaldrich.com |

| 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds | Cancer cell proliferation | Some compounds showed potent anticancer activity against HCT116 cell line. nih.gov |

Modulators for Neurological Disorders and Inflammatory Diseases

The versatility of the this compound scaffold extends to the development of modulators for neurological disorders and inflammatory diseases. Pyrimidine derivatives have been explored for their neuroprotective effects. For instance, conjugates of serotonin (B10506) with various molecules, including bromopyridine derivatives, have been synthesized and investigated for the treatment of Alzheimer's disease. researchgate.net The synthesis of various neuroprotective agents often involves heterocyclic scaffolds that can be derived from precursors like this compound. mdpi.com

In the context of inflammatory diseases, pyrimidine and pyrimidopyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov These studies often involve the creation of a library of compounds to identify those with the most potent inhibitory effects on inflammatory pathways. The this compound core can be a starting point for generating such libraries. For example, morpholinopyrimidine derivatives have been designed and synthesized as anti-inflammatory agents, showing inhibition of nitric oxide production and reduction of iNOS and COX-2 expression in macrophage cells. rsc.org

| Therapeutic Area | Compound Type | Research Focus |

| Neurological Disorders | Bromopyridine-Serotonin Conjugates | Potential treatment for Alzheimer's disease. researchgate.net |

| Neurological Disorders | Heterocyclic Scaffolds | Synthesis of neuroprotective agents. mdpi.com |

| Inflammatory Diseases | Pyrimidine and Pyrimidopyrimidine Derivatives | Evaluation of anti-inflammatory activity. nih.gov |

| Inflammatory Diseases | Morpholinopyrimidine Derivatives | Inhibition of inflammatory mediators like iNOS and COX-2. rsc.org |

Enzyme Inhibitor Design (e.g., PI3 Kinase, VEGFR-2, Dihydrofolate Reductase)

The this compound scaffold is instrumental in the design of various enzyme inhibitors, which are crucial in treating a range of diseases, including cancer.

PI3 Kinase Inhibitors: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is often dysregulated in cancer. Novel 6-amino-5-cyano-2-thiopyrimidine derivatives have been synthesized and shown to possess potent anticancer activity with some compounds exhibiting significant inhibitory activity against PI3Kδ. nih.gov

VEGFR-2 Inhibitors: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth. Numerous pyrimidine-based derivatives have been designed and synthesized as VEGFR-2 inhibitors. researchgate.netmdpi.comdovepress.comnih.govbioworld.comnih.gov These inhibitors often feature a core heterocyclic structure that can be accessed through intermediates like this compound.

Dihydrofolate Reductase (DHFR) Inhibitors: DHFR is a well-established target for anticancer and antimicrobial drugs. mdpi.com The 2,4-diaminopyrimidine (B92962) scaffold is a common feature in many DHFR inhibitors. mdpi.com Modifications of this scaffold, which can be initiated from this compound, have been explored to develop new DHFR inhibitors with improved selectivity and potency. nih.govaston.ac.uk

| Enzyme Target | Inhibitor Class | Therapeutic Application |

| PI3 Kinase (PI3K) | 6-amino-5-cyano-2-thiopyrimidines | Cancer |

| VEGFR-2 | Pyrimidine-based derivatives | Cancer (Anti-angiogenesis) |

| Dihydrofolate Reductase (DHFR) | 2,4-diaminopyrimidine derivatives | Cancer, Infectious Diseases |

Antimicrobial and Antifungal Compound Design

The pyrimidine core is a recurring motif in compounds exhibiting antimicrobial and antifungal activities. Derivatives of this compound have been explored for the development of new agents to combat microbial infections. For example, a series of 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds demonstrated notable antimicrobial activity against selected microbial species. nih.gov The design and synthesis of novel pyrimidine derivatives continue to be an active area of research for identifying potent antimicrobial and antifungal agents. nih.gov

Biochemical Reagent Applications in Life Science Research

Beyond its role in drug discovery, this compound and its derivatives have applications as biochemical reagents in life science research, particularly in the labeling and analysis of biomolecules.

Oligosaccharide Labeling Techniques

The analysis of oligosaccharides is crucial for understanding their biological roles. Fluorescent labeling of carbohydrates is a widely used technique to facilitate their detection and analysis. Reductive amination is a common method for attaching a fluorescent tag to the reducing end of an oligosaccharide. nih.govresearchgate.netludger.com This reaction involves the condensation of an amine-containing fluorophore with the aldehyde group of the open-ring form of the sugar, followed by reduction to a stable secondary amine.

While specific examples directly using this compound as a fluorescent label in published literature are not prominent, its primary amino group makes it a candidate for such derivatization reactions. The pyrimidine ring system could potentially be modified to incorporate a fluorophore, or its inherent UV absorbance could be utilized for detection. The general principle of using amino-containing compounds for oligosaccharide labeling is well-established, with reagents like 2-aminopyridine (B139424) being commonly employed. nih.gov

Probes for Biological Target Identification

The strategic application of chemical probes is a cornerstone of modern chemical biology and drug discovery, enabling the identification and validation of molecular targets for therapeutic intervention. The compound this compound serves as a valuable scaffold in the synthesis of such probes. Its pyrimidine core can be strategically modified to incorporate reactive functionalities and reporter tags, transforming it into a tool for exploring complex biological systems. A notable example of this is the development of affinity probes for Bruton's tyrosine kinase (Btk), a critical regulator in B-cell receptor signaling pathways. nih.gov

Researchers have successfully synthesized a novel affinity probe for Btk based on a 2,5-diaminopyrimidine (B1361531) scaffold, a structure readily accessible from this compound precursors. nih.gov This probe was meticulously designed with three key components: a recognition element that directs the probe to the Btk binding pocket, a reactive group for covalent bond formation with the target, and a reporter group for the detection and identification of the probe-bound protein. nih.gov

The design of this Btk affinity probe capitalized on the known binding mode of a series of 2,5-diaminopyrimidine-based covalent irreversible inhibitors. nih.govnih.gov The core pyrimidine structure serves as the primary recognition element, interacting with key residues within the kinase's active site. A reactive acrylamide (B121943) group was incorporated to form a covalent bond with a specific cysteine residue (Cys481) in Btk, ensuring a stable and detectable interaction. nih.gov Finally, a fluorescent reporter group was attached to the scaffold, allowing for the visualization and quantification of the probe's engagement with its target in a complex cellular environment. nih.govnih.gov

The utility of this this compound-derived probe was demonstrated in its ability to assess the target engagement of various Btk inhibitors within living cells. nih.govnih.gov By competing with potential drug candidates for binding to Btk, the probe provides a direct measure of an inhibitor's ability to interact with its intended target in a physiological setting. This application is crucial in the early stages of drug development for validating the mechanism of action and optimizing the potency of new therapeutic agents. nih.gov

The table below summarizes the key features and findings related to the 2,5-diaminopyrimidine-based Btk affinity probe.

| Probe Component | Function | Biological Target | Key Research Finding |

| 2,5-Diaminopyrimidine Scaffold | Recognition Group | Bruton's tyrosine kinase (Btk) | The probe selectively labels Btk in live cells. nih.govnih.gov |

| Acrylamide Moiety | Reactive Group | Cysteine 481 in Btk | Enables covalent modification and stable binding to the target. nih.gov |

| Fluorescent Tag | Reporter Group | Labeled Btk | Allows for the direct measurement of target engagement by competitive assays. nih.govnih.gov |

Explorations of 5 Amino 2 Bromopyrimidine in Materials Science and Optoelectronics

Precursors for Advanced Polymeric Materials

While the direct application of 5-Amino-2-bromopyrimidine as a monomer in the synthesis of high-performance or stimuli-responsive polymers is not extensively documented in publicly available research, its derivatives have been utilized in the synthesis of specialized biopolymers. Specifically, 2-amino-5-bromopyrimidine (B17363) has been employed in the creation of pyridine (B92270), pyrimidine (B1678525), and pyridinone C-nucleoside phosphoramidites. These phosphoramidites are essential reagents for the synthesis of modified oligonucleotides, which are used as probes to study the function of RNA. Although RNA is a biopolymer, this application highlights the potential of pyrimidine derivatives in the broader field of polymer science. The ability to incorporate such functionalized pyrimidine units into a polymer backbone could pave the way for new materials with unique recognition or catalytic properties.

The broader class of amino acid-derived stimuli-responsive polymers is a rapidly developing area of research. These polymers can respond to various external stimuli such as pH, temperature, and light, making them suitable for applications in drug delivery and smart materials. While direct use of this compound in this context is not yet established, its amino group offers a potential handle for incorporation into such polymer systems.

Synthesis of Conductive Polymers and Dyes

The field of conductive polymers has seen significant advancements, with materials like polyaniline, polypyrrole, and polythiophene being extensively studied for their electronic properties. The synthesis of these polymers often involves the polymerization of monomer units that can support a conjugated π-system. While there is a lack of specific research detailing the use of this compound as a primary monomer for conductive polymers, its aromatic and heteroatomic structure suggests its potential as a building block for novel electroactive materials. The amino and bromo substituents can be chemically modified to facilitate polymerization or to tune the electronic properties of the resulting polymer.

In the realm of dyes, heterocyclic compounds are known to be important chromophores. Azo dyes, characterized by the -N=N- linkage, are a significant class of synthetic colorants. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. The amino group on this compound makes it a suitable candidate for the diazotization reaction, potentially leading to the formation of novel heterocyclic azo dyes with interesting coloristic and functional properties. Research into disperse dyes, used for coloring synthetic fibers, has also explored various heterocyclic amines as precursors. The application of this compound in this area could yield dyes with desirable properties such as good fastness and bright shades.

Components in Metal-Organic Frameworks (MOFs) and Coordination Polymers

A significant application of this compound in materials science is its use as a ligand in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are formed by the self-assembly of metal ions or clusters with organic linkers, creating porous, crystalline structures with high surface areas and tunable properties.

One notable example is the use of 2-amino-5-bromopyrimidine in the synthesis of a copper(II)-based MOF. researchgate.net In this structure, the copper(II) ions are coordinated by the nitrogen atoms of the pyrimidine rings and bridged by bromide ions. researchgate.net This arrangement results in a three-dimensional framework with a zeolite-like topology, specifically a crb (BCT) topology. researchgate.net The framework features one-dimensional channels with alternating cavities. In one type of cavity, the amino groups of the pyrimidine ligands are directed towards the interior, while in the other, the bromo groups are positioned inside. researchgate.net

| Property | Description |

| MOF Composition | Copper(II) ions, 2-amino-5-bromopyrimidine ligands, and bromide ions |

| Topology | Zeolite-like, crb (BCT) |

| Structural Features | 3-periodic framework with one-dimensional channels |

| Cavity Dimensions | Amino-functionalized cavity: 5.223 Å; Bromo-functionalized cavity: 3.695 Å |

The incorporation of functional groups like the amino and bromo substituents on the pyrimidine ligand can influence the properties of the resulting MOF, such as its adsorption characteristics and potential for post-synthetic modification. Furthermore, the use of pyrimidine-based ligands in MOFs can lead to interesting luminescent properties. The coordination of the organic linker to the metal center can enhance its emission intensity, making these materials promising for applications in chemical sensing and optoelectronics. mdpi.comresearchgate.netresearchgate.net

Design of Organic Charge-Transfer Crystals for Optoelectronic Applications

Organic charge-transfer (CT) crystals are materials in which electron donor and acceptor molecules are co-crystallized, leading to unique electronic and optical properties. These materials are of interest for applications in optoelectronics, including nonlinear optics (NLO).

While direct studies on this compound in this context are limited, research on a closely related derivative, 2-amino-5-bromopyridinium L-tartrate (2A5BPTA), demonstrates the potential of this class of compounds. In this organic charge-transfer complex, the 2-amino-5-bromopyridinium cation acts as the electron acceptor, and the L-tartrate anion serves as the electron donor. Single crystals of 2A5BPTA have been successfully grown and characterized.

X-ray diffraction analysis revealed that 2A5BPTA crystallizes in a non-centrosymmetric space group (P212121), which is a prerequisite for second-order NLO activity. Optical transmission studies have shown that the crystal is transparent in the entire visible region of the electromagnetic spectrum, a desirable property for optoelectronic device applications. The formation of such charge-transfer crystals is facilitated by intermolecular hydrogen bonds, which can enhance the NLO activity.

| Crystal | 2-amino-5-bromopyridinium L-tartrate (2A5BPTA) |

| Crystal System | Orthorhombic |

| Space Group | P212121 (non-centrosymmetric) |

| Components | Electron Acceptor: 2-amino-5-bromopyridinium; Electron Donor: L-tartrate |

| Optical Properties | Transparent in the visible region |

| Potential Applications | Optoelectronic devices |

The study of pyrimidine derivatives in NLO materials is an active area of research. The combination of electron-donating and electron-withdrawing groups on the pyrimidine ring can lead to significant second-order and third-order NLO responses, making them promising candidates for applications in optical and photonic technologies. rsc.org

Emerging Research Frontiers and Future Perspectives for 5 Amino 2 Bromopyrimidine Chemistry

Sustainable and Green Synthesis Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact and enhance efficiency. Traditional methods for synthesizing pyrimidine (B1678525) derivatives often involve hazardous solvents and toxic reagents, leading to significant waste generation. nih.gov In contrast, sustainable approaches focus on the use of safer solvents, catalysts, and energy-efficient reaction conditions. nih.govresearchgate.netnih.gov

Modern green synthesis strategies applicable to 5-Amino-2-bromopyrimidine and its derivatives include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. nih.gov

Ultrasonic Synthesis: The use of ultrasound as an energy source can enhance reaction rates and yields, providing a more energy-efficient alternative to traditional thermal methods. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of solvents, or using benign solvents like water or ionic liquids, significantly reduces the environmental footprint of the synthesis. nih.govmdpi.com

Catalysis: The use of catalysts, particularly biocatalysts or reusable solid catalysts, can improve reaction selectivity, reduce energy consumption, and minimize waste. researchgate.netnih.gov

While specific green synthesis protocols for this compound are still an emerging area of research, the application of these general principles holds significant promise for developing more environmentally friendly and economically viable production methods.

| Green Chemistry Approach | Key Advantages | Potential Application for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, fewer byproducts. nih.gov | Rapid and efficient bromination and amination steps. |

| Ultrasonic Synthesis | Enhanced reaction rates and yields, energy efficiency. nih.gov | Improved efficiency in cyclization reactions to form the pyrimidine ring. |

| Multicomponent Reactions | Fewer synthetic steps, reduced waste, improved efficiency. nih.gov | One-pot synthesis of complex derivatives starting from simple precursors. |

| Solvent-Free or Green Solvents | Reduced environmental impact, easier product isolation. nih.govmdpi.com | Performing reactions in solid state or using water/ionic liquids as the medium. |

| Catalysis | Improved selectivity, reduced energy consumption, reusable reagents. researchgate.netnih.gov | Use of solid acid or base catalysts to replace corrosive reagents. |

High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery

The discovery of novel drug candidates has been revolutionized by the integration of high-throughput screening (HTS) and combinatorial chemistry. mdpi.comresearchgate.neteurekaselect.com Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, known as combinatorial libraries, by systematically combining different chemical building blocks. nih.govresearchgate.netmdpi.com The pyrimidine scaffold, including derivatives of this compound, is an ideal template for generating such libraries due to its versatile substitution patterns. nih.gov

HTS is an automated process that enables the rapid testing of thousands to millions of compounds for their biological activity against a specific target, such as an enzyme or a receptor. mdpi.comresearchgate.net This approach significantly accelerates the identification of "hit" compounds with desired biological effects. researchgate.net The combination of combinatorial synthesis of pyrimidine libraries and HTS has proven to be a powerful strategy for discovering new drug leads. nih.govnih.gov

For instance, a library of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives was synthesized in a solution-phase combinatorial approach, yielding over 2200 compounds that could be screened for various biological activities. nih.govresearchgate.netresearchgate.net DNA-encoded libraries (DELs) represent another advanced platform where each small molecule, potentially a this compound derivative, is tagged with a unique DNA barcode, allowing for the screening of massive libraries against a biological target. nih.gov

| Technique | Description | Relevance to this compound |

| Combinatorial Chemistry | Rapid synthesis of large libraries of compounds by systematically combining chemical building blocks. nih.govmdpi.com | Generation of diverse libraries of this compound derivatives by modifying the amino and bromo positions. |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for biological activity against a specific target. mdpi.comresearchgate.net | Rapidly identifying derivatives with potential therapeutic effects from the synthesized libraries. |

| DNA-Encoded Libraries (DELs) | Each molecule in a large library is tagged with a unique DNA barcode for efficient screening. nih.gov | Enabling the screening of vast numbers of this compound derivatives to discover novel bioactive compounds. |

Advanced Drug Delivery Systems Incorporating Pyrimidine Scaffolds

The effectiveness of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at a therapeutic concentration. Advanced drug delivery systems are designed to improve the pharmacokinetic and pharmacodynamic properties of drugs, and pyrimidine scaffolds are being increasingly explored in this context. nih.gov

Nanoparticles, such as those derived from low-density lipoprotein (LDL), can be used to encapsulate pyrimidine-based anticancer agents, enhancing their delivery to cancer cells that overexpress LDL receptors. nih.govresearchgate.net This targeted delivery approach can increase the drug's efficacy while minimizing side effects on healthy tissues.

Stimuli-responsive drug delivery systems represent another exciting frontier. These systems are designed to release their drug payload in response to specific triggers present in the target microenvironment, such as changes in pH or redox potential. researchgate.netnih.gov For example, a drug carrier could be engineered to be stable in the bloodstream but release its pyrimidine-based drug upon encountering the acidic environment of a tumor. mdpi.com Hydrogels and polymersomes are also being investigated as carriers for the controlled and targeted release of therapeutic agents, including those with a pyrimidine core. researchgate.netnih.gov

| Drug Delivery System | Mechanism | Potential Application with Pyrimidine Scaffolds |

| Nanoparticles (e.g., LDL) | Encapsulation of drugs for targeted delivery to specific cells or tissues. nih.gov | Encapsulating this compound derivatives to target cancer cells. |

| Stimuli-Responsive Systems | Drug release is triggered by specific environmental cues like pH or redox potential. researchgate.netnih.gov | Designing carriers that release pyrimidine-based drugs specifically at the site of disease. |

| Hydrogels and Polymersomes | Polymeric networks that can encapsulate and provide sustained release of drugs. researchgate.netnih.gov | Formulating this compound derivatives for controlled, long-term delivery. |

Theoretical Predictions and Experimental Validation for Novel Applications

The integration of computational chemistry and theoretical modeling has become an indispensable tool in modern drug discovery. nih.gov These approaches allow for the prediction of molecular properties, the simulation of drug-receptor interactions, and the rational design of new compounds with desired activities, thereby reducing the time and cost associated with experimental research.

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. scielo.br By identifying the key structural features that influence activity, QSAR models can predict the potency of novel, unsynthesized derivatives. eurekaselect.comscielo.br This can guide the synthesis of more effective analogs of this compound.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.comnih.gov This allows researchers to visualize how a this compound derivative might interact with its biological target at the molecular level, providing insights for optimizing its binding affinity and selectivity. nih.govresearchgate.net

The predictions from these theoretical models are then subjected to experimental validation . Newly synthesized compounds are tested in vitro and in vivo to confirm their predicted biological activities. nih.govnih.gov This iterative cycle of theoretical prediction and experimental validation is a powerful paradigm for the discovery and development of novel therapeutic agents based on the this compound scaffold.

| Computational Method | Description | Application to this compound |

| QSAR | Correlates chemical structure with biological activity to predict the potency of new compounds. scielo.br | Predicting the biological activity of novel this compound derivatives before synthesis. |

| Molecular Docking | Predicts the binding mode of a ligand to its receptor target. mdpi.comnih.gov | Understanding how derivatives interact with their biological targets and guiding lead optimization. |

| Experimental Validation | In vitro and in vivo testing of synthesized compounds to confirm theoretical predictions. nih.govnih.gov | Confirming the predicted biological activities and advancing promising compounds through the drug discovery pipeline. |

Q & A

Q. What are the common synthetic routes for 5-Amino-2-bromopyrimidine in laboratory settings?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A practical approach involves bromination of 2-aminopyrimidine derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 60–80°C). Alternatively, Suzuki-Miyaura coupling can be employed if aryl boronic acids are introduced to the pyrimidine scaffold. Researchers should use SciFinder to review peer-reviewed procedures for substrate-specific optimization . For example, bromination of 2-aminopyrimidine precursors often requires inert atmospheres and catalysts like Pd(PPh₃)₄ to minimize side reactions .

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer: Key characterization techniques include:

- ¹H/¹³C NMR : Aromatic protons appear in the δ 7.5–8.5 ppm range, with splitting patterns indicating substitution positions. The bromine atom induces distinct deshielding effects .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 174.00 (C₄H₄BrN₃), with isotopic patterns confirming bromine presence .

- IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-Br vibrations (600–700 cm⁻¹) are critical for functional group identification .

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N/Br percentages .

Table 1: Key Spectral Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.45 (s, 1H, C4-H), δ 7.20 (s, 2H, NH₂) | |

| ESI-MS | m/z 174.00 ([M+H]⁺) |

Advanced Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a substrate?

Methodological Answer: Optimization involves:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/toluene mixtures (1:1) at 80–100°C .

- Solvent and Base : Use Na₂CO₃ or Cs₂CO₃ in DME/H₂O (3:1) to enhance coupling efficiency.

- Substrate Ratios : Maintain a 1:1.2 molar ratio of this compound to boronic acid to minimize homo-coupling byproducts.

Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and purify products using column chromatography (silica gel, gradient elution) .

Q. What strategies resolve contradictions in purity assessments of this compound across analytical techniques?

Methodological Answer: Discrepancies may arise from residual solvents, isotopic impurities, or degradation products. To resolve these:

- Multi-Method Validation : Combine HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) with GC-MS to detect volatile impurities .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >300°C) to identify hygroscopic or unstable batches .

- X-ray Crystallography : Confirm structural integrity by comparing experimental unit cell parameters (e.g., a = 18.56 Å, β = 97.01°) with literature .

Q. How does the crystal structure of this compound derivatives inform reactivity?

Methodological Answer: Crystallographic data (e.g., monoclinic P2₁/c space group, Z = 4) reveal intermolecular hydrogen bonds (N-H⋯N) that stabilize the lattice, influencing solubility and reactivity . For example, halogen bonding between bromine and adjacent aromatic systems (3.0–3.5 Å) can direct regioselective functionalization in cross-coupling reactions. Researchers should use single-crystal X-ray diffraction to map electron density and predict reaction sites .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (H301/H315) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders (Target Organs: Respiratory system) .

- Storage : Store in sealed containers at +4°C to prevent decomposition .

- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid brominated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.